1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H9BrO2S This compound features a cyclopropane ring attached to a carboxylic acid group, with a 4-bromothiophen-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Formation of 4-Bromothiophen-2-ylmethyl Bromide: The brominated thiophene is then reacted with formaldehyde and hydrobromic acid to form 4-bromothiophen-2-ylmethyl bromide.
Cyclopropanation: The 4-bromothiophen-2-ylmethyl bromide is subjected to a cyclopropanation reaction with diazomethane or a similar reagent to form the cyclopropane ring.
Carboxylation: Finally, the cyclopropane derivative is carboxylated using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropane-1-methanol derivatives.
Scientific Research Applications
1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromothiophene-2-carboxylic acid: Lacks the cyclopropane ring, making it less sterically hindered.
Cyclopropane-1-carboxylic acid: Lacks the bromothiophenyl group, resulting in different reactivity and applications.
2-(4-Bromophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring, affecting its electronic properties.
Uniqueness: 1-((4-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the combination of a brominated thiophene ring and a cyclopropane carboxylic acid moiety. This structure imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H9BrO2S |
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Molecular Weight |
261.14 g/mol |
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9BrO2S/c10-6-3-7(13-5-6)4-9(1-2-9)8(11)12/h3,5H,1-2,4H2,(H,11,12) |
InChI Key |
GXMOPMXIANOCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CS2)Br)C(=O)O |
Origin of Product |
United States |
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